

# Arctic acid CAS number and IUPAC name

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## Compound of Interest

Compound Name: *Arctic acid*

Cat. No.: *B12306440*

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An in-depth analysis of the chemical compounds identified as "**Arctic acid**" reveals two distinct thiophene derivatives. This technical guide provides a comprehensive overview of their chemical identities, potential therapeutic applications, and generalized experimental methodologies relevant to researchers, scientists, and drug development professionals. Due to the limited specific data on these exact compounds, this guide draws upon the broader context of thiophene and bithiophene derivatives in medicinal chemistry.

## Chemical Identification

Two separate compounds have been identified under the trivial name "**Arctic acid**" in chemical databases.

- **Arctic acid**: This refers to the compound with the IUPAC name 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Arctic acid C**: This corresponds to the IUPAC name 2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid.[\[4\]](#)[\[5\]](#)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of both "**Arctic acid**" compounds as sourced from public chemical databases.

Property	Arctic acid	Arctic acid C
CAS Number	32155-99-0[1]	102054-35-3[4]
IUPAC Name	5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid[1]	2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid[4]
Molecular Formula	C12H8O2S2[1][2]	C13H10O3S2[4][5]
Molecular Weight	248.32 g/mol [1]	278.34 g/mol
Monoisotopic Mass	247.99657088 Da[2]	278.00714 Da[5]
XlogP (predicted)	3.6[3]	2.7[5]
Hydrogen Bond Donors	1	2
Hydrogen Bond Acceptors	2	3
Rotatable Bonds	2	3

## Potential for Drug Development

Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] The bithiophene structure present in both "**Arctic acids**" is of particular interest. Thiophene-containing compounds have been investigated for various therapeutic applications, including:

- **Anticancer Activity:** Thiophene derivatives have been explored as inhibitors of key targets in oncology, such as VEGFR-2, which is crucial for tumor angiogenesis.[2] Some have also been shown to induce cancer cell death by blocking the cell cycle and increasing the production of reactive oxygen species (ROS).[2]
- **Anti-inflammatory Properties:** Certain thiophene-based compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like COX and 5-LOX, or by modulating the expression of inflammatory cytokines such as TNF- $\alpha$  and IL-8.[9][10]
- **Antimicrobial and Antiprotozoal Effects:** The thiophene nucleus is present in several antimicrobial drugs.[6] Bithiophene derivatives, structurally related to "**Arctic acid**," have

shown potent activity against parasites like *Leishmania amazonensis*.<sup>[1]</sup><sup>[4]</sup> The mechanism of action for some of these compounds involves destabilizing the parasite's redox homeostasis through increased ROS production and damage to cellular membranes.<sup>[4]</sup>

- **Other Therapeutic Areas:** The versatility of the thiophene ring has led to its incorporation in drugs for a wide array of conditions, including antipsychotics, antihistamines, and antiplatelet agents.<sup>[6]</sup>

Given the rich pharmacology of thiophene and bithiophene derivatives, both "**Arctic acid**" and "**Arctic acid C**" represent compounds of interest for further investigation in drug discovery programs.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific "**Arctic acids**" are not readily available. However, this section outlines generalized methodologies for the synthesis and bioactivity screening of similar thiophene derivatives, based on published literature.

## General Synthesis of Thiophene Carboxylic Acid Derivatives

The synthesis of thiophene carboxylic acids can be achieved through various methods. One common approach involves the oxidation of a corresponding thiophene aldehyde or acetylthiophene.<sup>[11]</sup> For more complex derivatives, multi-step syntheses are often required. For instance, the synthesis of halogenated 2-thiophenecarboxylic acids, which are key building blocks for some insecticides, has been developed using commercially available starting materials and involves steps like bromination, lithiation, and carbonation.<sup>[12]</sup>

A general synthetic workflow might involve:

- **Starting Material Selection:** Choosing a commercially available, appropriately substituted thiophene.
- **Functional Group Interconversion:** Modifying the initial thiophene to introduce necessary functional groups. This can include halogenation, formylation, or acylation.

- Carbonation: Introducing the carboxylic acid moiety, often via a Grignard reagent or an organolithium intermediate followed by reaction with carbon dioxide.
- Purification: Isolating and purifying the final product using techniques such as crystallization, distillation, or chromatography.

## In Vitro Biological Activity Screening

A representative protocol to evaluate the activity against *Leishmania* promastigotes is as follows:

- Parasite Culture: *Leishmania amazonensis* promastigotes are cultured in appropriate media at a constant temperature.
- Compound Preparation: The test compound ("**Arctic acid**") is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
- Assay: Promastigotes are seeded in 96-well plates and incubated with various concentrations of the test compound for a defined period (e.g., 72 hours).
- Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.

To assess the selectivity of the compound, its toxicity against mammalian cells (e.g., macrophages) is evaluated concurrently:

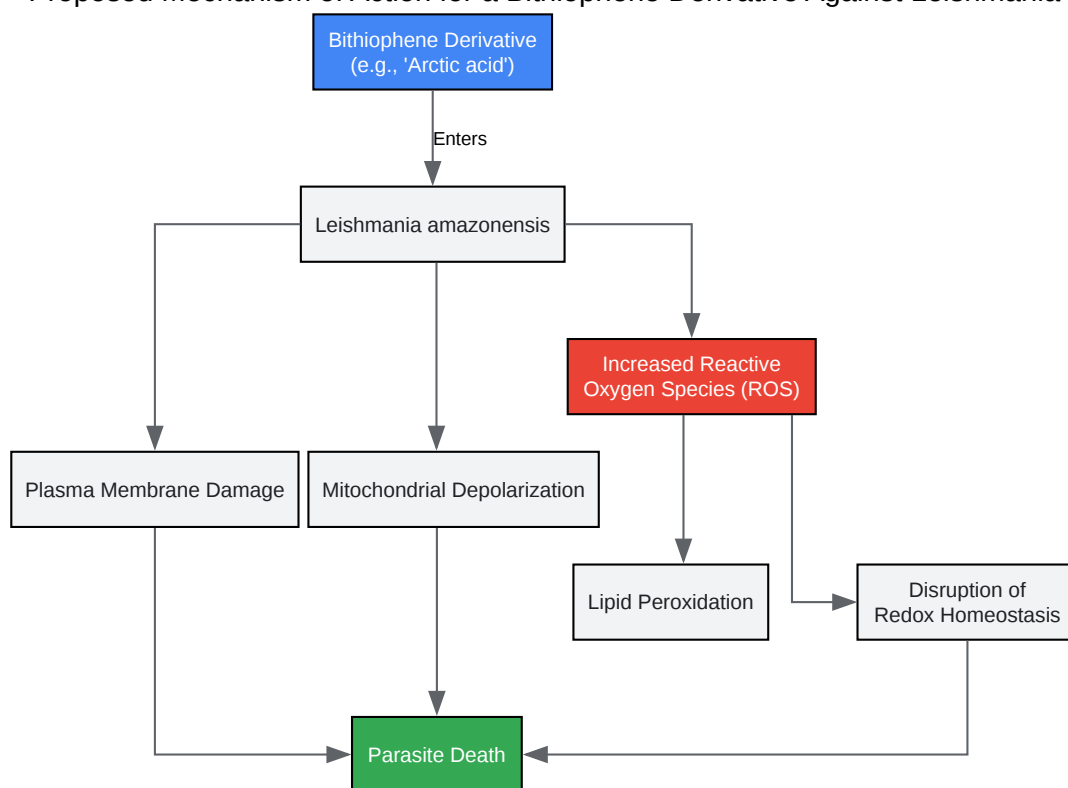
- Cell Culture: A mammalian cell line (e.g., J774A.1 macrophages) is cultured under standard conditions.
- Assay: The cells are treated with the same concentrations of the test compound as the parasites.
- Viability Assessment: Cell viability is measured using a similar method to the antileishmanial assay.

- Selectivity Index (SI): The SI is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in parasites. A higher SI indicates greater selectivity for the parasite.

## Visualizations

The following diagrams illustrate a potential mechanism of action for a bithiophene derivative and a general workflow for drug discovery involving such compounds.

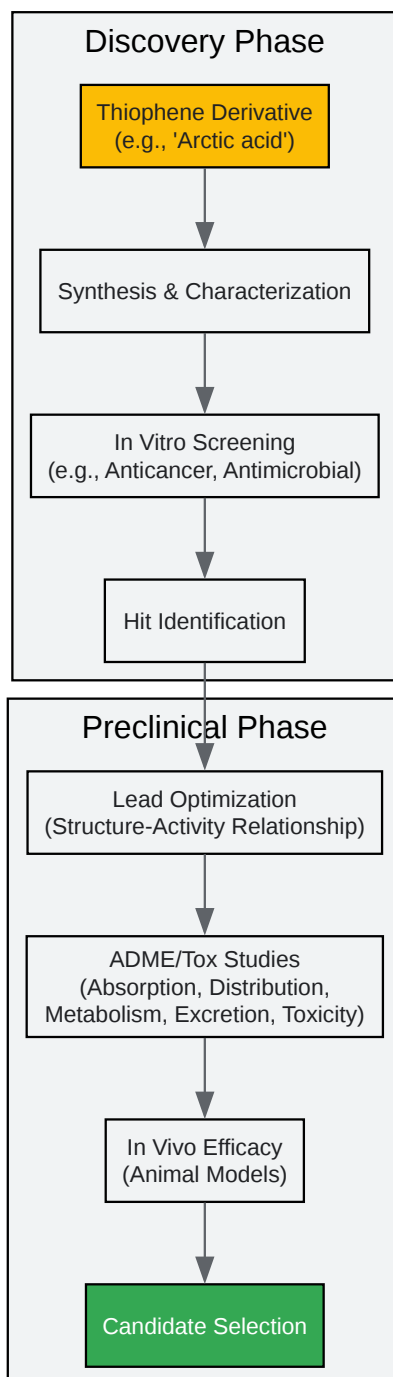
Proposed Mechanism of Action for a Bithiophene Derivative Against Leishmania



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Caption: Proposed mechanism of action for a bithiophene derivative against Leishmania.

### General Workflow for Thiophene Derivative Drug Discovery



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Caption: A generalized workflow for the discovery and preclinical development of thiophene-based drug candidates.

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